3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine
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Overview
Description
3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine is a complex organic compound that features both benzenesulfonyl and chlorobenzenesulfonyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base like pyridine.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be added through a similar sulfonylation reaction using 4-chlorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of sulfides or amines.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler sulfonyl compound used in various organic syntheses.
4-chlorobenzenesulfonyl chloride: Another sulfonyl compound with similar reactivity but different substitution patterns.
Pyrrolidine derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
3-(benzenesulfonyl)-1-(4-chlorobenzenesulfonyl)pyrrolidine is unique due to the presence of both benzenesulfonyl and chlorobenzenesulfonyl groups on the same pyrrolidine ring. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-chlorophenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S2/c17-13-6-8-15(9-7-13)24(21,22)18-11-10-16(12-18)23(19,20)14-4-2-1-3-5-14/h1-9,16H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOKTFYJRSMNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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